
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is a chemical compound that is used in scientific research for its ability to act as a catalyst in various reactions. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves its ability to act as a phase-transfer catalyst. The compound facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This allows for the reaction to occur more efficiently and selectively, resulting in higher yields of the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide, as it is primarily used in laboratory settings. However, studies have shown that the compound is relatively non-toxic and does not have significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide as a phase-transfer catalyst is its ability to facilitate reactions that would otherwise be difficult or impossible to carry out. The compound is also relatively inexpensive and easy to handle, making it a popular choice for laboratory experiments.
However, there are some limitations to using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. For example, the compound may not be effective in all types of reactions, and its use may result in the formation of unwanted byproducts. Additionally, the compound may not be suitable for large-scale industrial applications due to its relatively low yield and selectivity.
Direcciones Futuras
There are several potential future directions for research involving Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers may explore the use of the compound in new types of reactions or in combination with other catalysts. Finally, there may be opportunities to study the biochemical and physiological effects of the compound in more detail, particularly in relation to its potential use in medicine or other applications.
Métodos De Síntesis
The synthesis of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves a reaction between diisopropylamine, 2-diphenylmethoxyethyl chloride, and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile or dichloromethane. The resulting product is a white crystalline solid that can be purified using recrystallization.
Aplicaciones Científicas De Investigación
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is commonly used as a phase-transfer catalyst in various reactions, including nucleophilic substitution, alkylation, and Michael addition reactions. The compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. It is also used in the preparation of chiral compounds, as it can act as a chiral auxiliary.
Propiedades
Número CAS |
102571-23-3 |
|---|---|
Nombre del producto |
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide |
Fórmula molecular |
C22H32INO |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
2-benzhydryloxyethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-18(2)23(5,19(3)4)16-17-24-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19,22H,16-17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BDAXRPDKOYFWJN-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canónico |
CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Sinónimos |
AMMONIUM, DIISOPROPYL(2-DIPHENYLMETHOXYETHYL)METHYL-, IODIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



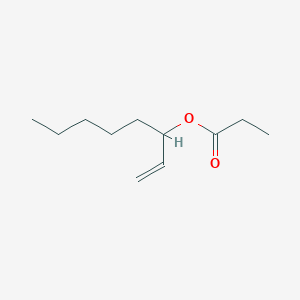
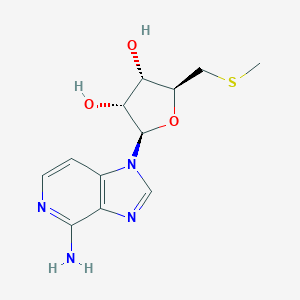
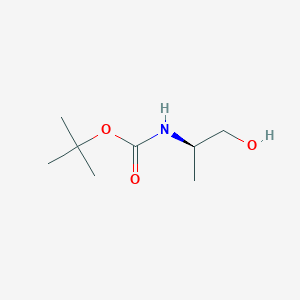
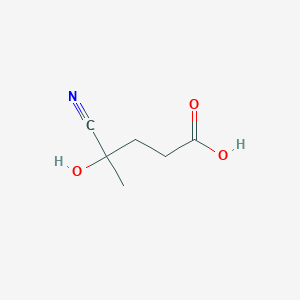
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
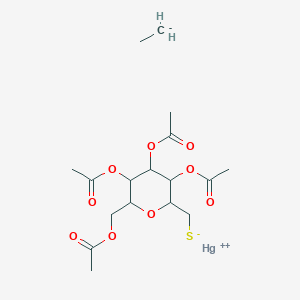
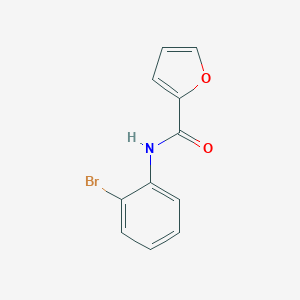
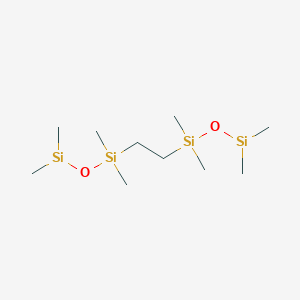
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)

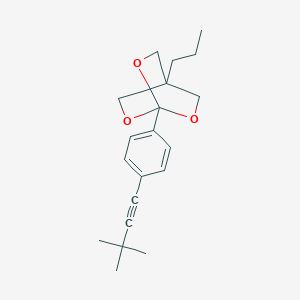
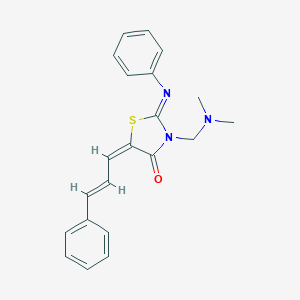
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)